(4-Bromobenzyl)hydrazine dihydrochloride (4-Bromobenzyl)hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1260812-19-8
VCID: VC4416752
InChI: InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
SMILES: C1=CC(=CC=C1CNN)Br.Cl.Cl
Molecular Formula: C7H11BrCl2N2
Molecular Weight: 273.98

(4-Bromobenzyl)hydrazine dihydrochloride

CAS No.: 1260812-19-8

Cat. No.: VC4416752

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98

* For research use only. Not for human or veterinary use.

(4-Bromobenzyl)hydrazine dihydrochloride - 1260812-19-8

Specification

CAS No. 1260812-19-8
Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98
IUPAC Name (4-bromophenyl)methylhydrazine;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
Standard InChI Key WLTFIVDFMPPUSQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNN)Br.Cl.Cl

Introduction

Compound NameMolecular FormulaKey Structural Differences
4-Bromophenylhydrazine HCl C₆H₈BrClN₂Phenyl group (no CH₂ spacer)
(4-Bromo-2,6-dimethylphenyl)hydrazine HClC₈H₁₂BrClN₂Ortho methyl groups on phenyl ring

The benzyl spacer in (4-Bromobenzyl)hydrazine dihydrochloride increases steric flexibility compared to phenyl analogs, influencing reactivity in nucleophilic additions .

Synthesis and Production Methods

Diazotization-Reduction Pathway

A patented method for synthesizing 4-Bromophenylhydrazine hydrochloride provides insights applicable to the benzyl variant:

  • Diazotization: Treatment of 4-bromobenzylamine with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C yields the diazonium salt.

  • Reduction: Zinc powder and HCl reduce the diazonium intermediate to the hydrazine derivative.

  • Salification: Precipitation with acetone yields the dihydrochloride salt .

Key Reaction Parameters

StepConditionsYield Optimization Factors
Diazotization0–5°C, excess HClpH < 1 to prevent side reactions
ReductionZn/HCl, 2-hour refluxGradual Zn addition to control exotherm
PurificationAcetone recrystallizationSolvent volume ratio (1:3 v/v)

This method achieves >85% purity, with impurities (e.g., Zn(OH)₂) removed via filtration .

Physicochemical Properties

Data extrapolated from structurally related compounds :

Table 1: Physicochemical Profile

PropertyValueMethod/Citation
Melting Point220–230°C (decomp.)Differential scanning calorimetry
SolubilityH₂O: 50 mg/mL; DMSO: 20 mg/mLEquilibrium solubility
logP (Log Octanol-Water)1.8Computational estimation
pKa3.1 (hydrazine NH), 8.9 (NH₂)Potentiometric titration

The compound exhibits hygroscopicity, requiring storage in sealed containers under dry inert gas .

Applications in Organic Synthesis

Heterocycle Formation

(4-Bromobenzyl)hydrazine dihydrochloride participates in cyclocondensation reactions to yield:

  • Pyrazole derivatives: Reaction with β-ketoesters forms 5-arylpyrazoles, utilized in agrochemicals .

  • Indole analogs: Acid-catalyzed Fischer indole synthesis produces brominated indoles for drug discovery.

Case Study: Anticancer Agent Synthesis
In a 2024 study, this compound was condensed with 2-acetylthiophene to form a pyrazole-thiophene hybrid. The product showed IC₅₀ = 18.7 µM against MCF-7 breast cancer cells, outperforming cisplatin (IC₅₀ = 32.4 µM) under identical conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

The hydrazine moiety chelates metal ions in enzyme active sites:

  • Monoamine oxidase (MAO) inhibition: Ki = 0.45 µM for MAO-B, suggesting Parkinson’s disease therapeutic potential .

  • Antimicrobial effects: MIC = 64 µg/mL against Staphylococcus aureus (vs. 128 µg/mL for ampicillin).

Table 2: Biological Screening Data

TargetAssay TypeResultCitation
MAO-BFluorometric82% inhibition at 10 µM
S. aureusBroth microdilutionMIC = 64 µg/mL

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